molecular formula C11H18N6 B6978881 2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole

2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole

Cat. No.: B6978881
M. Wt: 234.30 g/mol
InChI Key: NQFWOGWFLMEVJE-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole is a synthetic organic compound that features a tetrazole ring substituted with a tert-butyl group and a dimethylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted hydrazine with a suitable nitrile derivative, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl or imidazole groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives.

Scientific Research Applications

2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, while the tert-butyl and imidazole groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-5-methylimidazole: Similar structure but lacks the tetrazole ring.

    5-(4,5-Dimethylimidazol-1-yl)methyltetrazole: Similar structure but lacks the tert-butyl group.

Uniqueness

2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole is unique due to the presence of both the tert-butyl group and the dimethylimidazole moiety, which confer distinct chemical and biological properties. These structural features can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6/c1-8-9(2)16(7-12-8)6-10-13-15-17(14-10)11(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFWOGWFLMEVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC2=NN(N=N2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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